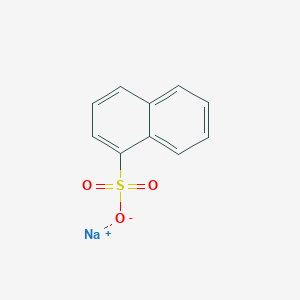

Sodium 1-naphthalenesulfonate

Beschreibung

Eigenschaften

IUPAC Name |

sodium;naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEHAIZHJZLEPQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042394 | |

| Record name | Sodium 1-naphthalenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-14-3, 1321-69-3 | |

| Record name | Sodium 1-naphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium naphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalenesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 1-naphthalenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium naphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium naphthalenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 1-NAPHTHALENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAI7V3C3PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Sodium 1-naphthalenesulfonate chemical properties and structure"

Structural Dynamics and Pharmaceutical Applications[1]

Executive Summary

Sodium 1-naphthalenesulfonate (CAS 130-14-3), often referred to as the

Molecular Architecture & Physicochemical Profile[1]

The efficacy of Sodium 1-naphthalenesulfonate (1-SNS) stems from its distinct "head-tail" topology.[1] It functions as a hydrotrope—a compound that solubilizes hydrophobic drugs in water without forming micelles in the traditional surfactant sense.[2][3]

1.1 Structural Analysis

-

Hydrophobic Domain: The naphthalene bicycle provides a planar, electron-rich

-system capable of engaging in -

Hydrophilic Domain: The sulfonate group (

) at the C1 position acts as a water-structuring anchor.[1] -

Steric Strain: The C1 position places the sulfonate group in close proximity to the C8 proton (peri-position), creating steric strain that makes the 1-isomer kinetically favored but thermodynamically less stable than the 2-isomer.

1.2 Key Physicochemical Properties[1][4]

| Property | Value / Description |

| CAS Number | 130-14-3 |

| Molecular Formula | |

| Molecular Weight | 230.22 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility (Water) | Highly soluble (>100 mg/mL); "Salting-in" effect |

| Hygroscopicity | Moderate; requires storage under inert atmosphere |

| pKa (Conjugate Acid) | ~0.17 (Strong acid salt, fully dissociated at pH > 1) |

| UV Cutoff | ~280-290 nm (Significant absorption due to naphthalene) |

Synthesis: Kinetic vs. Thermodynamic Control

The synthesis of 1-SNS is a classic example of electrophilic aromatic substitution governed by kinetic control. Understanding this mechanism is vital for process chemists to minimize the formation of the thermodynamically stable impurity, Sodium 2-naphthalenesulfonate.

2.1 The Sulfonation Mechanism

Sulfonation of naphthalene with concentrated sulfuric acid is reversible.

-

Kinetic Product (

-isomer): Formed rapidly at lower temperatures ( -

Thermodynamic Product (

-isomer): Formed at higher temperatures (

2.2 Visualization of Reaction Pathways

Figure 1: Kinetic vs. Thermodynamic control in the sulfonation of naphthalene. Strict temperature control is required to maximize the yield of the 1-isomer.

Hydrotropy & Solubilization Mechanisms[1][2][3][7][8]

Sodium 1-naphthalenesulfonate is a premier hydrotrope . Unlike surfactants that form micelles at a Critical Micelle Concentration (CMC), hydrotropes self-associate in a stepwise manner and solubilize drugs through specific intermolecular interactions.

3.1 Mechanism of Action

-

-

-

Water Structure Breaking: The bulky aromatic anion disrupts the water lattice, reducing the energy penalty for creating a cavity for the hydrophobic drug molecule.

-

Minimum Hydrotropic Concentration (MHC): Solubilization typically begins only after the hydrotrope concentration exceeds a threshold (often 0.5 – 1.0 M).

3.2 Visualization of Drug-Hydrotrope Interaction[1]

Figure 2: Schematic of the hydrotropic solubilization mechanism.[1] The 1-SNS molecules sandwich the drug, shielding its hydrophobic core from the aqueous environment.

Analytical Characterization: HPLC Ion-Pairing

In analytical chemistry, 1-SNS is extensively used as an Ion-Pair Reagent (IPR) for the separation of basic (cationic) analytes using Reversed-Phase HPLC (RP-HPLC).[1]

4.1 The Protocol

When analyzing basic drugs (e.g., alkaloids, amines) on a C18 column, peak tailing is common due to interaction with residual silanols. 1-SNS addresses this by forming a neutral ion pair with the protonated base.

Standard Protocol for Basic Drug Separation:

| Parameter | Condition | Rationale |

| Mobile Phase A | 10-20 mM Phosphate Buffer (pH 2.5 - 3.0) + 5-10 mM Sodium 1-naphthalenesulfonate | Low pH ensures drug is protonated ( |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the hydrophobic ion pair.[1] |

| Stationary Phase | C18 (Octadecylsilane) | The hydrophobic naphthalene tail of the ion pair partitions into the C18 phase.[1] |

| Detection | UV at >280 nm or Fluorescence | Note: 1-SNS absorbs UV; ensure analyte detection wavelength avoids interference or use background subtraction.[1] |

Mechanism:

Safety & Regulatory Considerations

While widely used, 1-SNS requires careful handling in a laboratory and manufacturing environment.

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory irritation).[1]

-

Handling: Use local exhaust ventilation. Avoid dust generation (combustible dust hazard).[1][5]

-

Regulatory: Listed in major chemical inventories (TSCA, EINECS). For pharmaceutical formulations, it is generally considered an excipient or processing aid; however, residual sulfonate levels must be quantified if used as an intermediate.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 23661867, Sodium 1-naphthalenesulfonate. Retrieved from [Link]

-

ScienceMadness. (2009). The Synthesis of 1- and 2-Naphthols from Naphthalene (Sulfonation Kinetics). Retrieved from [Link]

-

ResearchGate. (2012). Detection of Naphthalene Sulfonates using Ion-Pair HPLC. Retrieved from [Link]

Sources

"thermal stability and decomposition of Sodium 1-naphthalenesulfonate"

An In-depth Technical Guide to the Thermal Stability and Decomposition of Sodium 1-Naphthalenesulfonate

Foreword: Understanding the Thermal Boundaries of a Key Excipient

Sodium 1-naphthalenesulfonate (C₁₀H₇NaO₃S) is a versatile aromatic sulfonate salt widely employed across various industries, from a dispersing agent in agrochemical and dye formulations to a component in concrete admixtures.[1] In the pharmaceutical and scientific sectors, its properties as a surfactant and solubilizing agent are of significant interest. The manufacturing, processing, and storage of materials containing this compound, particularly in applications like spray drying or melt extrusion, necessitate a thorough understanding of its thermal stability. This guide provides a comprehensive analysis of the thermal behavior of Sodium 1-naphthalenesulfonate, detailing its decomposition pathway and presenting robust analytical protocols for its characterization.

Principles of Thermal Analysis: Interrogating Material Stability

To accurately characterize the thermal properties of Sodium 1-naphthalenesulfonate, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique provides quantitative information on mass changes in a material as a function of temperature or time in a controlled atmosphere. For Sodium 1-naphthalenesulfonate, TGA is critical for identifying the onset temperature of decomposition, quantifying mass loss at different stages, and identifying the mass of any final residue. Performing the analysis in an inert atmosphere (e.g., nitrogen) allows for the study of thermal decomposition, while an oxidative atmosphere (e.g., air) reveals its oxidative stability.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[2] It is used to detect thermal events such as melting, crystallization, and glass transitions, which do not necessarily involve a change in mass.[3] For this compound, DSC can help identify phase transitions prior to decomposition, providing a complete picture of its thermal profile.

Thermal Profile of Sodium 1-Naphthalenesulfonate

Sodium 1-naphthalenesulfonate is a crystalline solid that exhibits relatively high thermal stability, a characteristic of many aromatic sulfonates.[4][5]

Onset of Decomposition

General literature suggests that sodium alkyl naphthalene sulfonates are stable at moderate temperatures, with decomposition typically beginning at temperatures exceeding 150–200°C.[1] More specific studies on naphthalene sulfonates in aqueous environments indicate that while transformations can begin at temperatures around 200°C, significant and rapid decomposition occurs at temperatures of 300°C and above.[6] The exact onset can be influenced by factors such as the heating rate, atmospheric conditions, and the presence of impurities.

Decomposition Pathway and Products

The degradation of Sodium 1-naphthalenesulfonate proceeds through distinct pathways depending on the atmosphere.

-

Inert Atmosphere (Thermal Decomposition): Under non-oxidative conditions, such as those in a nitrogen-purged TGA, the primary decomposition mechanism involves the cleavage of the carbon-sulfur bond. Studies on related naphthalene sulfonates under hydrothermal conditions have shown that at temperatures above 300°C, the sulfonate group is lost, leading to the formation of naphthalene, 1-naphthol, and 2-naphthol.[6]

-

Oxidative Atmosphere (Combustion): In the presence of air or oxygen, the decomposition is a combustion process. Hazardous materials safety sheets consistently report that the products of combustion include carbon oxides (CO, CO₂), sulfur oxides (SOx, such as SO₂ and SO₃), and other pyrolysis products typical of burning organic material.[7][8][9]

The following diagram illustrates a proposed thermal decomposition pathway under inert conditions.

Caption: Standard experimental workflow for TGA and DSC analysis.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of Sodium 1-naphthalenesulfonate.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Microbalance

-

Platinum or Alumina Crucibles

Sample Preparation:

-

Ensure the sample is a fine, homogenous powder to promote uniform heating. If necessary, gently grind the sample with a mortar and pestle.

-

Tare a TGA crucible on the microbalance.

-

Accurately weigh 5–10 mg of the sample into the crucible.

-

Rationale: This mass is small enough to minimize thermal gradients within the sample but large enough to be representative and provide a clear signal.

-

Instrument Parameters:

-

Atmosphere: High-purity Nitrogen (N₂).

-

Flow Rate: 50 mL/min.

-

Rationale: An inert atmosphere is crucial to study thermal decomposition without interference from oxidative reactions. The flow rate ensures the efficient removal of evolved gases.

-

-

Temperature Program:

-

a. Equilibrate at 30°C.

-

b. Ramp temperature from 30°C to 800°C at a rate of 10 °C/min.

-

Rationale: A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution of thermal events and experimental time. The final temperature of 800°C is sufficient to capture the full decomposition profile and establish the final residue mass.

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition using the tangent method on the primary mass loss step.

-

Quantify the percentage of mass lost in each distinct step of the decomposition.

-

Report the final residue percentage at 800°C.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify melting points, phase transitions, and the enthalpy of decomposition.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum crucibles and lids

-

Crimping press

Sample Preparation:

-

Tare an aluminum DSC crucible with its lid.

-

Accurately weigh 2–5 mg of the fine powder sample into the crucible.

-

Rationale: A smaller sample mass is used in DSC to ensure good thermal contact with the crucible base and minimize thermal lag.

-

-

Hermetically seal the crucible using the crimping press.

-

Rationale: Sealing prevents any loss of volatile decomposition products, which could otherwise create artifacts in the heat flow signal. It also contains any pressure buildup from evolved gases.

-

Instrument Parameters:

-

Atmosphere: High-purity Nitrogen (N₂).

-

Flow Rate: 50 mL/min.

-

Rationale: An inert atmosphere prevents oxidative side reactions that would obscure the desired thermal transitions.

-

-

Temperature Program:

-

a. Equilibrate at 30°C.

-

b. Ramp temperature from 30°C to 450°C at a rate of 10 °C/min.

-

Rationale: The temperature range is chosen to observe events leading up to and including the initial major decomposition, as identified by TGA. Higher temperatures could risk damaging the DSC cell due to vigorous decomposition.

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition).

-

Determine the onset temperature, peak maximum, and integrated peak area (enthalpy, ΔH) for each observed transition.

Conclusion and Best Practices

The thermal analysis of Sodium 1-naphthalenesulfonate reveals it to be a thermally stable compound, with significant decomposition commencing above 300°C under inert conditions. The primary decomposition products include naphthalene, naphthols, and sulfur oxides, with a substantial inorganic residue remaining at high temperatures. For researchers and drug development professionals, this stability profile is advantageous for processes operating at moderately elevated temperatures. However, exceeding the decomposition threshold will lead to irreversible degradation and the evolution of potentially hazardous sulfur oxides. Adherence to the detailed TGA and DSC protocols presented herein will ensure the generation of accurate and reproducible data, which is fundamental for safe handling, effective formulation, and process optimization.

References

- GREEN AGROCHEM.

- Chemtrade International.

- Santa Cruz Biotechnology.

- ChemicalBook.

- Chemos GmbH&Co.KG.

- Vanderbilt Chemicals, LLC.

- Hocine, S., et al. (2024).

- Mroczek, E. (2021). The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions.

- Roberts, K. D., et al. (2015). Profiling sulfonate ester stability: identification of complementary protecting groups for alcohols. PMC.

- Wang, Y., et al. (2025). Impact of aromatic sulfonate derivative on the crystallization, thermal resistance, and hydrolytic properties of poly(lactic acid).

- Ataman Kimya.

- Intertek. Differential Scanning Calorimetry Analysis.

- Wilkie, C. A. TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.

- Torontech. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.

- PubChem.

- Sigma-Aldrich.

Sources

- 1. Chemical Stability of Sodium Alkyl Naphthalene Sulfonate - GREEN AGROCHEM [greenagrochem.com]

- 2. torontech.com [torontech.com]

- 3. Differential Scanning Calorimetry Analysis [intertek.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]

- 7. trade-chem.com [trade-chem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. vanderbiltminerals.com [vanderbiltminerals.com]

Methodological & Application

Application Notes & Protocols: Using Sodium 1-Naphthalenesulfonate as a Fluorescent Probe for Protein Folding

Abstract

The study of protein folding and stability is a cornerstone of biochemistry and drug development. Conformational changes, such as those occurring during folding, unfolding, or ligand binding, often expose hydrophobic regions that are otherwise buried within the protein's core. Sodium 1-naphthalenesulfonate (1-ANS) is an extrinsic fluorescent probe that serves as a powerful tool for monitoring these changes. In a polar aqueous environment, 1-ANS exhibits weak fluorescence. However, upon binding to hydrophobic pockets on the surface of proteins, its fluorescence quantum yield increases dramatically, accompanied by a characteristic blue shift in its emission spectrum. This guide provides an in-depth overview of the principles and a detailed protocol for using 1-ANS to characterize protein folding intermediates, assess protein stability, and investigate conformational dynamics.

Principle of the Assay: The Solvatochromic Nature of 1-ANS

The utility of 1-ANS as a probe stems from its sensitivity to the local environment's polarity.[1][2] In aqueous solutions, the excited state of the 1-ANS molecule is rapidly quenched by water, resulting in a low fluorescence quantum yield.[3] The folding process of a protein is not always a simple two-state transition from unfolded to native. Often, it proceeds through one or more partially folded "molten globule" states. These intermediates are characterized by having a significant amount of secondary structure but a loosely packed tertiary structure, which leads to the exposure of hydrophobic amino acid clusters.

1-ANS preferentially binds to these exposed hydrophobic patches.[3][4] This binding event sequesters the probe from the polar aqueous solvent and places it in a non-polar, hydrophobic microenvironment.[5] This change in environment restricts the mobility of the 1-ANS molecule and reduces the rate of non-radiative decay, leading to a significant enhancement of its fluorescence intensity.[2][6] Concurrently, the emission maximum (λem) of the bound probe shifts to a shorter wavelength (a "blue shift").[2][6] The magnitude of the fluorescence increase and the extent of the blue shift provide qualitative and quantitative information about the degree of hydrophobic surface exposure, making 1-ANS an excellent reporter for studying:

-

Equilibrium unfolding and refolding transitions induced by denaturants (e.g., urea, guanidinium chloride) or temperature.

-

The stability of proteins and biologics in different formulations.[7]

-

The kinetics of protein folding.

-

Detection of protein aggregation.[5]

It is crucial to recognize that the binding of 1-ANS is not solely driven by hydrophobic interactions. Electrostatic forces, specifically the formation of ion pairs between the sulfonate group of 1-ANS and cationic residues (like lysine and arginine) on the protein surface, also play a significant role in the binding process.[5][8][9] This dual nature of interaction can sometimes lead to complex binding behaviors, and researchers should be aware that a high fluorescence signal is not always exclusively indicative of a molten globule state without further structural characterization.[4]

Caption: Figure 1. Mechanism of 1-ANS Fluorescence Enhancement.

Materials and Instrumentation

Reagents

-

Sodium 1-naphthalenesulfonate (1-ANS), spectroscopy grade

-

Protein of interest

-

Buffer solution (e.g., phosphate, Tris, HEPES). Ensure the buffer does not have significant fluorescence in the measurement range.

-

Denaturants (optional, for unfolding studies): Guanidinium Chloride (GdmCl) or Urea, ultrapure grade.

-

Solvent for stock solution: Dimethyl sulfoxide (DMSO) or absolute ethanol.

Instrumentation

-

Spectrofluorometer: Equipped with a thermostatted cuvette holder for temperature control. The instrument should allow for scanning of both excitation and emission spectra.

-

Quartz Cuvette: Typically 1 cm path length, low-volume cuvettes are suitable.

-

UV-Vis Spectrophotometer: For accurate determination of protein concentration.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

-

Rationale: Concentrated stock solutions minimize the addition of organic solvents to the final assay, which could perturb protein structure. Storing the 1-ANS stock in the dark is critical as it is light-sensitive.

-

1-ANS Stock Solution (e.g., 1 mM):

-

Accurately weigh the required amount of 1-ANS powder.

-

Dissolve in a minimal volume of DMSO or ethanol. For example, dissolve ~3.2 mg of 1-ANS sodium salt (MW ~321.3 g/mol ) in 10 mL of DMSO to make a 1 mM stock.

-

Store in a light-protected vial (e.g., wrapped in aluminum foil) at -20°C.

-

-

Protein Stock Solution:

-

Prepare the protein stock in the desired assay buffer.

-

Determine the precise concentration using a UV-Vis spectrophotometer and the protein's extinction coefficient.[7]

-

Filter the protein solution (0.22 µm syringe filter) to remove any aggregates.

-

-

Denaturant Stock Solution (if applicable):

-

Prepare a high-concentration stock of GdmCl (e.g., 8 M) or Urea (e.g., 10 M) in the assay buffer.

-

The exact concentration of the denaturant stock should be verified by measuring its refractive index.

-

Protocol 2: Monitoring Equilibrium Protein Unfolding

-

Rationale: This experiment determines protein stability by measuring the conformational changes as a function of denaturant concentration. The resulting data can be used to calculate the free energy of unfolding (ΔG°).

Sources

- 1. Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Anilino-8-Naphthalene Sulfonate (ANS) Is Not a Desirable Probe for Determining the Molten Globule State of Chymopapain | PLOS One [journals.plos.org]

- 5. Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity [mdpi.com]

- 6. biophysics.az [biophysics.az]

- 7. nist.gov [nist.gov]

- 8. 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Fidelity Imaging of Cellular Hydrophobicity and Membrane Integrity using 1,8-ANS

Application Note & Technical Protocol [1][2]

Executive Summary & Mechanistic Principle

This guide details the protocol for utilizing 1-Anilinonaphthalene-8-sulfonic acid (1,8-ANS) , a polarity-sensitive fluorescent probe, in cellular imaging.[1][2] Unlike specific organelle stains, ANS acts as an environmental sensor.[1]

The "Switch-On" Mechanism:

In aqueous solutions, ANS is essentially non-fluorescent (Quantum Yield

-

Fluorescence Enhancement: Intensity increases by 50-200 fold.[1][2]

-

Hypsochromic (Blue) Shift: The emission peak shifts from ~520 nm (green, weak) to ~470-480 nm (blue, intense).[1][2]

Key Applications:

-

Live Cell Imaging: Detection of membrane compromise (necrosis/late apoptosis).[1] ANS is cell-impermeant to healthy membranes but rapidly stains the cytoplasm of damaged cells.[1][2]

-

Fixed Cell Imaging: Mapping intracellular protein aggregation and hydrophobic density (e.g., in neurodegeneration models).[1]

Technical Specifications & Preparation

Optical Properties

| Parameter | Value | Notes |

| Excitation Max | 350 – 380 nm | Requires UV/DAPI filter set.[1][2] |

| Emission Max (Bound) | 470 – 480 nm | Blue/Cyan region.[1] |

| Emission Max (Free) | ~520 nm | Negligible intensity in aqueous buffer.[1] |

| Stokes Shift | ~100 nm | Large shift reduces self-quenching artifacts.[1][2] |

Reagent Preparation

Storage: Store solid dye at room temperature, protected from light. Solubility: Soluble in DMF or DMSO.

Stock Solution Protocol (10 mM):

-

Dissolve in 1.0 mL of anhydrous DMSO or DMF.

-

Vortex until fully dissolved.[1]

-

Aliquot into light-protective tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Workflows

Diagram 1: Mechanistic Logic & Workflow Selector

Caption: Logical flow of ANS fluorescence activation and application selection based on sample state.

Protocol A: Live Cell Membrane Integrity Assay

Purpose: To identify cells with compromised plasma membranes (necrosis or late apoptosis).[1] This serves as a "positive" readout for cytotoxicity.[1]

Critical Note: ANS is generally cell-impermeant to healthy, viable cells.[1][2] Staining indicates membrane damage.[1]

-

Cell Culture:

-

Staining Solution Prep:

-

Incubation:

-

Washing (Crucial):

-

Imaging:

Protocol B: Protein Aggregation Detection (Fixed Cells)

Purpose: To visualize hydrophobic protein aggregates (e.g., amyloid fibrils, misfolded proteins) in cellular models of neurodegeneration.[1]

-

Fixation:

-

Permeabilization:

-

Staining:

-

Differentiation (Destaining):

-

Imaging:

Data Analysis & Interpretation

Quantitative Metrics

When analyzing ANS images using software (e.g., ImageJ/Fiji), use the following metrics:

| Metric | Definition | Interpretation |

| Corrected Total Cell Fluorescence (CTCF) | Integrated Density - (Area of Cell × Mean Fluorescence of Background) | Best for comparing total hydrophobicity between treatment groups.[1][2] |

| Puncta Analysis | Count of high-intensity spots > threshold | Quantifies protein aggregation load (Protocol B). |

| % Positive Cells | (Count of ANS+ Cells / Total Nuclei) × 100 | Quantifies population viability (Protocol A).[1][2] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background (General) | Serum albumin in media.[1][2] | Ensure all staining is done in serum-free HBSS or PBS.[1][2] Albumin binds ANS avidly. |

| Rapid Photobleaching | UV excitation intensity too high. | Reduce laser power/exposure time.[1] ANS is susceptible to photobleaching.[1] |

| No Signal in Positive Control | Dye degradation or wrong filter. | Check Ex/Em settings (must use UV, not Blue 488nm excitation).[1] Use fresh stock. |

| Healthy Cells Staining | Dye concentration too high (>200µM).[1] | High concentrations can force dye entry or cause toxicity.[1] Titrate down to 50 µM. |

References

-

Stryer, L. (1965).[1] "The interaction of a naphthalene dye with apomyoglobin and apohemoglobin: A fluorescent probe of non-polar binding sites." Journal of Molecular Biology, 13(2), 482-495.[1][2]

-

Hawe, A., Sutter, M., & Jiskoot, W. (2008).[1][2] "Extrinsic fluorescent dyes as tools for protein characterization." Pharmaceutical Research, 25(7), 1487-1499.[1][2]

-

Gasper, R., et al. (2009).[1] "Florescence spectroscopy as a tool for the investigation of protein aggregation." Methods in Molecular Biology.

-

Cayman Chemical. "1,8-ANS Product Information & Spectral Data."

-

Thermo Fisher Scientific. "1-Anilinonaphthalene-8-Sulfonic Acid (1,8-ANS) Specifications."

Sources

Application Notes and Protocols: Sodium 1-Naphthalenesulfonate as a Dispersing Agent for Carbon Nanotubes

Introduction: The Challenge of Carbon Nanotube Dispersibility

Carbon nanotubes (CNTs), both single-walled (SWCNTs) and multi-walled (MWCNTs), possess a suite of extraordinary mechanical, thermal, and electrical properties that position them as transformative materials in fields ranging from electronics to medicine. However, a significant hurdle to their widespread application is their inherent insolubility in aqueous and most organic solvents. Strong van der Waals forces cause CNTs to aggregate into bundles, masking their unique properties and hindering their processability. To unlock the full potential of CNTs, particularly in biomedical and drug delivery applications where aqueous environments are paramount, effective and stable dispersion is a critical first step.[1][2]

This guide provides a comprehensive overview and detailed protocols for the use of sodium 1-naphthalenesulfonate as a non-covalent dispersing agent for carbon nanotubes. We will delve into the underlying mechanism of dispersion, provide step-by-step methodologies for preparing stable CNT dispersions, discuss essential characterization techniques, and explore the potential applications of these functionalized nanotubes, especially within the realm of drug development.

Mechanism of Dispersion: Harnessing Non-Covalent Interactions

The dispersion of carbon nanotubes using sodium 1-naphthalenesulfonate is a prime example of non-covalent functionalization. This approach is particularly advantageous as it preserves the intrinsic electronic and structural integrity of the CNTs. The primary interaction driving the adsorption of sodium 1-naphthalenesulfonate onto the surface of CNTs is π-π stacking .[3][4][5][6][7] The electron-rich naphthalene ring of the surfactant molecule interacts favorably with the delocalized π-electron system of the graphene-like sidewalls of the carbon nanotubes.[8][9][10]

This adsorption process is energetically favorable and leads to the coating of the CNT surface with a layer of dispersant molecules. The hydrophilic sulfonate groups (-SO₃⁻) of the adsorbed sodium 1-naphthalenesulfonate then extend into the aqueous medium. This creates a negatively charged surface on the CNTs, leading to electrostatic repulsion between adjacent nanotubes. This repulsion counteracts the van der Waals attraction, preventing re-aggregation and resulting in a stable colloidal dispersion.

Caption: Mechanism of CNT dispersion.

Experimental Protocols

The following protocols provide a starting point for the dispersion of both SWCNTs and MWCNTs using sodium 1-naphthalenesulfonate. It is crucial to note that optimal conditions, such as sonication time and centrifugation speed, may vary depending on the specific type of CNTs and the desired final concentration.

Protocol 1: Dispersion of Single-Walled Carbon Nanotubes (SWCNTs)

Materials:

-

SWCNTs

-

Sodium 1-naphthalenesulfonate (≥95% purity)

-

Deionized (DI) water

-

Probe sonicator

-

High-speed centrifuge

Procedure:

-

Preparation of Surfactant Solution: Prepare a stock solution of sodium 1-naphthalenesulfonate in DI water. A typical starting concentration is 1% (w/v).

-

Initial Mixing: Add 1-2 mg of SWCNTs to 7 mL of the surfactant solution.[11]

-

Sonication:

-

Centrifugation:

-

Centrifuge the sonicated dispersion at a high relative centrifugal force (RCF), typically between 25,000 and 32,000 x g, for 30 minutes.[11] This step is crucial for removing bundles of undispersed CNTs, amorphous carbon, and metallic catalyst residues.

-

Note: For a higher degree of individual nanotube dispersion, a second sonication and centrifugation step can be performed on the supernatant.

-

-

Supernatant Collection: Carefully decant the supernatant, which contains the well-dispersed SWCNTs.

-

Characterization: Proceed with characterization techniques such as UV-Vis-NIR spectroscopy to determine the concentration and dispersion quality.

Protocol 2: Dispersion of Multi-Walled Carbon Nanotubes (MWCNTs)

Materials:

-

MWCNTs

-

Sodium 1-naphthalenesulfonate (≥95% purity)

-

Deionized (DI) water

-

Bath sonicator or probe sonicator

-

Benchtop centrifuge

Procedure:

-

Preparation of Surfactant Solution: Prepare a 0.5% (w/v) solution of sodium 1-naphthalenesulfonate in DI water.

-

Initial Mixing: Add a desired amount of MWCNTs to the surfactant solution. A common starting point is a 2:1 mass ratio of surfactant to MWCNTs.[8]

-

Sonication:

-

For a coarse dispersion, sonicate the mixture in a bath sonicator for 1-2 hours.

-

For a more uniform dispersion, use a probe sonicator for 30-60 minutes, ensuring the sample is cooled in an ice bath. The sonication can be performed in cycles of 5 minutes of sonication followed by 5 minutes of rest to prevent overheating.[12]

-

-

Centrifugation:

-

Centrifuge the dispersion at a moderate speed (e.g., 3000-5000 rpm) for 15-30 minutes to pellet larger aggregates.

-

-

Supernatant Collection: Collect the supernatant containing the dispersed MWCNTs.

-

Characterization: Analyze the dispersion using techniques like UV-Vis spectroscopy to assess the concentration and stability.

Caption: Experimental workflow for CNT dispersion.

Characterization of Dispersed Carbon Nanotubes

Proper characterization is essential to confirm the quality and stability of the CNT dispersion.

UV-Vis-NIR Spectroscopy

UV-Vis-NIR spectroscopy is a powerful and rapid technique to assess the degree of CNT dispersion. A well-dispersed CNT solution will exhibit characteristic absorption peaks. For SWCNTs, distinct peaks corresponding to the van Hove singularities (S₁₁, S₂₂, M₁₁) are indicative of individual nanotubes. For MWCNTs, a broad absorption in the UV region (around 250-270 nm) is typically observed.[13] The absorbance is proportional to the concentration of dispersed CNTs. A stable dispersion will show minimal change in absorbance over time.[14]

Illustrative Data for UV-Vis Characterization:

| Feature | SWCNT Dispersion | MWCNT Dispersion |

| Typical Absorption Peaks | S₁₁ (800-1600 nm), S₂₂ (500-900 nm) | Broad peak around 250-270 nm |

| Indication of Good Dispersion | Sharp, well-defined peaks | High absorbance at the characteristic peak |

| Indication of Aggregation | Broadening and red-shifting of peaks, increased baseline | Decrease in absorbance over time |

Raman Spectroscopy

Raman spectroscopy provides valuable information about the structural integrity of the CNTs after dispersion. Key features in the Raman spectrum of CNTs include:

-

Radial Breathing Mode (RBM): (For SWCNTs only) This peak is sensitive to the diameter of the nanotube. Its presence confirms the individual nature of the dispersed SWCNTs.

-

D-band (Disorder-induced band): Located around 1350 cm⁻¹, this band indicates the presence of defects in the CNT structure.

-

G-band (Graphitic band): Found around 1580 cm⁻¹, this band is characteristic of the graphitic nature of the CNTs.

The ratio of the intensities of the D-band to the G-band (ID/IG) is a measure of the defect density.[15] A significant increase in this ratio after sonication may indicate damage to the CNTs.

Illustrative Data for Raman Spectroscopy:

| Raman Feature | Before Dispersion | After Dispersion (Good) | After Dispersion (Over-sonicated) |

| ID/IG Ratio | Low | Slightly increased | Significantly increased |

| RBM Peaks (SWCNTs) | Weak or absent | Sharp and well-defined | Broadened and weakened |

Stability Assessment

The long-term stability of the dispersion is crucial for many applications. Stability can be assessed by:

-

Visual Inspection: Observing for any signs of precipitation or aggregation over time.

-

UV-Vis Spectroscopy: Monitoring the absorbance of the dispersion at a characteristic wavelength over several days or weeks. A stable dispersion will exhibit a constant absorbance.[14][16]

Applications in Drug Development

The ability to create stable aqueous dispersions of CNTs using sodium 1-naphthalenesulfonate opens up numerous possibilities in the field of drug development:

-

Drug Delivery Vehicles: The large surface area of CNTs allows for the loading of therapeutic molecules, either through covalent conjugation or non-covalent adsorption.[17][18][19][20] The functionalized CNTs can then act as carriers to transport drugs to specific target sites.

-

Bioimaging: The intrinsic optical properties of SWCNTs can be harnessed for in vivo imaging applications.

-

Targeted Therapy: The surface of the dispersed CNTs can be further modified with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery, thereby enhancing therapeutic efficacy and reducing side effects.[17]

Conclusion

Sodium 1-naphthalenesulfonate serves as an effective dispersing agent for both single-walled and multi-walled carbon nanotubes in aqueous media. The dispersion mechanism, driven by non-covalent π-π stacking and electrostatic repulsion, preserves the inherent properties of the CNTs. The protocols outlined in this guide provide a solid foundation for researchers to prepare stable CNT dispersions. Through careful optimization and thorough characterization, these functionalized nanotubes hold immense promise for advancing various applications, particularly in the innovative landscape of drug delivery and nanomedicine.

References

-

Dispersion of Carbon Nanotubes with “Green” Detergents. PMC. [Link]

-

Dispersion of carbon nanotubes with SDS surfactants: a study from a binding energy perspective. Royal Society of Chemistry. [Link]

-

UV–vis spectrum of CNTs in aqueous solution. ResearchGate. [Link]

-

Potentiometric Study of Carbon Nanotube/Surfactant Interactions by Ion-Selective Electrodes. Driving Forces in the Adsorption and Dispersion Processes. MDPI. [Link]

-

Any practical method to achieve dispersion of carbon nanotubes (single or multiwall) in a liquid or in water which sustains dispersion for some hours at least? ResearchGate. [Link]

-

Functionalized carbon nanotubes and their promising applications in therapeutics and diagnostics. PMC. [Link]

-

Preparation of Multi-Walled Carbon Nanotube Dispersions in a Polyetheramine Epoxy for Eco-Toxicological Assessment. NIST. [Link]

-

π-stacking interaction between carbon nanotubes and organic molecules. American Physical Society. [Link]

-

Development of Quality Control Methods for Dispersibility and Stability of Single-Wall Carbon Nanotubes in an Aqueous Medium. NIH. [Link]

-

Non-covalent and reversible functionalization of carbon nanotubes. Beilstein Journals. [Link]

- Dispersible carbon nanotubes and method for preparing same.

-

Multi-walled carbon nanotube dispersion methodologies in alkaline media and their influence on mechanical reinforcement of alkali-activated nanocomposites. White Rose Research Online. [Link]

-

Stable dispersion of carbon nanotubes in a molten salt of KNO3–NaNO3–NaNO2–LiNO3–LiOH. Royal Society of Chemistry. [Link]

-

Dispersion Stability of Carbon Nanotubes and Their Impact on Energy Storage Devices. MDPI. [Link]

-

π−π Interactions in Carbon Nanostructures. The Royal Society of Chemistry. [Link]

-

Raman spectra of (A) single-walled carbon nanotube (SWCNT)... ResearchGate. [Link]

-

Graphene oxide-naphthalene sulfonate blends as possible proton exchange membranes. IRIS . [Link]

-

Noncovalent Functionalization of Carbon Nanotubes with Sodium Lignosulfonate and Subsequent Quantum Dot Decoration. ACS Publications. [Link]

-

investigating surfactant efficiency in carbon nanotube dispersion through microscopic and spectroscopic methods. Research Square. [Link]

-

Applications of Functionalized Carbon Nanotubes for the Therapy and Diagnosis of Cancer. MDPI. [Link]

-

Noncovalent functionalization of carbon nanotubes by aromatic organic molecules. ResearchGate. [Link]

-

Exploring the Interfacial Phase and π–π Stacking in Aligned Carbon Nanotube/Polyimide Nanocomposites. MDPI. [Link]

-

Interaction energies between naphthalene and graphene. ResearchGate. [Link]

-

Analysis of Stability of Nanotube Dispersions Using Surface Tension Isotherms. ACS Publications. [Link]

-

Raman spectroscopy for carbon nanotube applications. AIP Publishing. [Link]

-

Raman spectra of raw and functionalised CNTs. ResearchGate. [Link]

-

Optimizing Surfactant Concentrations for Dispersion of Single-Walled Carbon Nanotubes in Aqueous Solution. ResearchGate. [Link]

-

Functionalized carbon nanotubes for anticancer drug delivery. ResearchGate. [Link]

-

Noncovalent π−π Stacking and CH---π Interactions of Aromatics on the Surface of Single-Wall Carbon Nanotubes: An MP2 Study. DigitalCommons@USU. [Link]

-

Effects of Various Surfactants on the Dispersion of MWCNTs–OH in Aqueous Solution. NIH. [Link]

-

Methods for Dispersion of Carbon Nanotubes in Water and Common Solvents. ResearchGate. [Link]

-

Functionalized graphene oxide by 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a heterogeneous nanocatalyst for the one-pot synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives under green conditions. RSC Publishing. [Link]

-

Non-Covalent Functionalization of Carbon Nanotubes for Electrochemical Biosensor Development. MDPI. [Link]

-

Quantification and removal of carbonaceous impurities in a surfactant-assisted carbon nanotube dispersion and its implication on electronic properties. RSC Publishing. [Link]

-

Carbon Nanotubes: Smart Drug/Gene Delivery Carriers. Dove Medical Press. [Link]

-

Progress in the Raman spectra analysis of covalently functionalized multiwalled carbon nanotubes: unraveling disorder in graphitic materials. RSC Publishing. [Link]

-

Raman spectroscopy on chemically functionalized carbon nanotubes. ResearchGate. [Link]

-

Interaction behaviors between NA and graphene. ResearchGate. [Link]

-

Functionalized carbon nanotubes for potential medicinal applications. PMC. [Link]

-

Non‐Covalent Functionalization of Carbon Nanotubes with Surfactants and Polymers. Wiley Online Library. [Link]

-

Functionalized graphene oxide by 4-amino-3- hydroxy-1-naphthalenesulfonic acid as a heterogeneous nanocatalyst for the. RSC Publishing. [Link]

-

Preparing high-concentration individualized carbon nanotubes for industrial separation of multiple single-chirality species. NIH. [Link]

Sources

- 1. Dispersion of Carbon Nanotubes with “Green” Detergents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8324487B2 - Dispersible carbon nanotubes and method for preparing same - Google Patents [patents.google.com]

- 3. Research Portal [openresearch.surrey.ac.uk]

- 4. BJNANO - Non-covalent and reversible functionalization of carbon nanotubes [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. "Noncovalent π−π Stacking and CH---π Interactions of Aromatics on the S" by T. Kar, H. Bettinger et al. [digitalcommons.usu.edu]

- 7. mdpi.com [mdpi.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 単層カーボンナノチューブ:剥離および単一本化の方法 [sigmaaldrich.com]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of Quality Control Methods for Dispersibility and Stability of Single-Wall Carbon Nanotubes in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Functionalized carbon nanotubes and their promising applications in therapeutics and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. dovepress.com [dovepress.com]

- 20. Functionalized carbon nanotubes for potential medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Disperse Dye Formulation using Sodium Naphthalenesulfonate (SNFC)

Executive Summary

This application note details the formulation of hydrophobic disperse dyes using Sodium Naphthalenesulfonate Formaldehyde Condensate (SNFC) . While primarily used in the textile industry, the physicochemical principles described here—particle size reduction, electrostatic stabilization, and Ostwald ripening prevention—are directly homologous to the formulation of poorly soluble Active Pharmaceutical Ingredients (APIs) in drug development.

This guide moves beyond basic "mixing" instructions to provide a causally grounded protocol for creating thermodynamically unstable but kinetically stable nanosuspensions suitable for high-temperature (HT) dyeing processes.

Scientific Principles: The Stabilization Mechanism

The Challenge of Hydrophobicity

Disperse dyes are non-ionic, hydrophobic organic substances with low water solubility. Without a dispersing agent, they rapidly agglomerate due to van der Waals forces, leading to "specking" on fabric and uneven dyeing.

SNFC Mechanism of Action

SNFC acts as an anionic polyelectrolyte dispersant . It does not function primarily by lowering surface tension (like a wetting agent) but by modifying the surface charge of the particle.

-

Adsorption: The hydrophobic naphthalene backbone of the SNFC molecule adsorbs onto the surface of the hydrophobic dye particle via

- -

Electrostatic Repulsion: The sulfonate (

) groups orient outward into the aqueous phase, creating a strongly negative electrical double layer. -

The Zeta Potential Barrier: This induced negative charge generates a repulsive potential energy barrier (according to DLVO theory) that prevents particles from approaching close enough for van der Waals attraction to induce flocculation.

Mechanism Visualization

Figure 1: Mechanism of SNFC stabilization. Mechanical energy breaks aggregates, while SNFC adsorption prevents re-agglomeration via electrostatic repulsion.

Material Selection & Characterization

Not all SNFCs are identical.[1][2] The Degree of Polymerization (n) determines the balance between wetting capability and heat stability.

| Parameter | Low Polymerization (n=1-4) | High Polymerization (n=5-12) | Recommended Application |

| Dispersing Power | Moderate | Excellent | High-Temp Dyeing (Polyester) |

| Wetting Power | High | Low | Vat Dyeing / Padding |

| Heat Stability | Low | High | 130°C Exhaust Dyeing |

| Solubility | Very High | Moderate | General Purpose |

Formulator’s Note: For high-temperature polyester dyeing (130°C), select a High Polymerization (High MW) grade. Low MW variants may desorb at high temperatures, causing dye recrystallization.

Formulation Protocol: Bead Milling Process

This protocol targets a particle size distribution (PSD) of

Equipment Requirements

-

High-Speed Disperser (Cowles blade) for pre-mixing.

-

Horizontal Bead Mill (Zirconia beads, 0.8–1.2 mm).

-

Laser Diffraction Particle Sizer (e.g., Malvern Mastersizer).

Step-by-Step Methodology

Step 1: Slurry Preparation (Pre-Mix)

Objective: Wet the powder and create a pumpable slurry.

-

Charge Water: Add deionized water to the vessel.

-

Add SNFC: Add SNFC powder slowly under agitation.

-

Dosage: Typical ratio is 1:0.5 to 1:1 (Dye:SNFC) by weight.

-

Example: For 100g Dye, use 50g–100g SNFC.

-

-

Add Dye Cake/Powder: Gradually add dye press cake or powder.

-

Pre-Disperse: Mix at 1000–1500 RPM for 30 minutes until no visible lumps remain.

-

Check: pH should be adjusted to 7.5–8.5 (SNFC is most stable here).

-

Step 2: High-Energy Milling

Objective: Reduce particle size and saturate surfaces with dispersant.

-

Load Mill: Pump slurry into the bead mill.

-

Milling Parameters:

-

Chamber Temp: Maintain < 45°C . (Crucial: Heat causes SNFC desorption and dye crystal growth).

-

Residence Time: Recirculate until target particle size is reached (typically 2–4 hours).

-

-

In-Process QC: Check particle size every 30 minutes. Stop when

.

Step 3: Standardization & Spray Drying (Optional)

Objective: Convert liquid dispersion to stable powder (commercial form).

-

Dilution: Adjust strength with fillers (Sodium Sulfate) if necessary.

-

Spray Dry: Inlet temp 180°C / Outlet 80°C.

-

Note: SNFC acts as a binder during drying, preventing dustiness.

-

Formulation Workflow

Figure 2: Industrial formulation workflow for disperse dyes. The feedback loop at QC is critical for ensuring dispersion stability.

Performance Evaluation & Validation

A formulation is only as good as its stability under stress. Use these self-validating protocols.

AATCC Test Method 146 (Filter Test)

This is the industry standard for determining dispersion quality.

-

Prepare Dispersion: 2g dye in 200mL water at 70°C.

-

Acidify: Adjust pH to 4.5 (simulates dyeing conditions).

-

Filter: Pass through a standard filter paper (Whatman #2 or #4) under vacuum.

-

Rating: Evaluate residue on the filter.

-

Pass: No visible residue or color spots.

-

Fail: Heavy sludge or distinct specks (indicates broken dispersion).

-

High-Temperature Stability (Autoclave Test)

Simulates the 130°C polyester dyeing environment.

-

Seal dispersion in a hydrothermal reactor (autoclave).

-

Heat to 130°C for 30 minutes.

-

Cool rapidly and perform the Filter Test (5.1) immediately.

-

Why? Many dispersants work at room temp but fail (desorb) at high heat. High-polymerization SNFC is required to pass this.

-

Zeta Potential Analysis

-

Instrument: Zetasizer (Malvern) or equivalent.

-

Target: -30 mV to -50 mV .

-

Logic: Values less negative than -25 mV indicate incipient agglomeration.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Viscosity during Milling | Solid content too high or SNFC dosage too low. | Add water or increase SNFC ratio.[1] Ensure pH > 7. |

| Filter Test Failure (Specks) | "Ostwald Ripening" (Crystal growth). | Check milling temp (keep <40°C). Use higher MW SNFC. |

| Foaming | Mechanical entrainment. | SNFC is low-foam, but impurities cause foam. Add 0.1% Defoamer (Silicone-free). |

| Sedimentation (Storage) | Particle size too large or Zeta potential low. | Increase milling time. Check Zeta potential.[3][4] |

References

-

AATCC Technical Manual. (2022).[5] TM146-2011(2022)e: Dispersibility of Disperse Dyes: Filter Test.[5] American Association of Textile Chemists and Colorists.[5][6] Link

-

ResearchGate. (2019). Synthesis, analysis and application of naphthalene sulfonic acid formaldehyde condensate. Link

-

Green Agrochem. (2025).[1] Sodium Naphthalene Sulfonate for Dye Industry: Usage and Mechanism. Link

-

Colostate University. Zeta Potential: An Introduction. (Principles of Colloid Stability). Link

-

Bailin Group. (2025). Dispersant NNO Technical Data Sheet. Link

Sources

- 1. Sodium Naphthalene Sulfonate for Dye Industry - GREEN AGROCHEM - LIGNIN [lignosulfonate.com]

- 2. lignincorp.com [lignincorp.com]

- 3. Understanding Zeta Potential Measurement Equipment: A Key to Colloidal Stability - Oreate AI Blog [oreateai.com]

- 4. researchgate.net [researchgate.net]

- 5. AATCC - AATCC [members.aatcc.org]

- 6. aatcc.org [aatcc.org]

Application Note: Sodium 1-Naphthalenesulfonate in Concrete Admixtures

This guide outlines the technical utilization of Sodium 1-Naphthalenesulfonate (and its isomeric counterparts) in the synthesis and formulation of Polynaphthalene Sulfonate (PNS) based superplasticizers.

Executive Summary

Sodium 1-naphthalenesulfonate (1-NSA) serves as a critical kinetic intermediate in the production of Sodium Naphthalene Sulfonate Formaldehyde (SNF) condensates, the industry-standard high-range water reducers (superplasticizers) for concrete.[1] While the 2-naphthalenesulfonate (2-NSA) isomer is thermodynamically preferred for polymerization, the management of the 1-NSA isomer during sulfonation dictates the molecular weight distribution and dispersity of the final polymer.

This guide details the chemical transformation of Sodium 1-naphthalenesulfonate into active dispersants, the mechanism of electrostatic repulsion in cementitious systems, and protocols for synthesis and quality control, tailored for a high-precision scientific audience.

Chemical Basis & Mechanism of Action[2]

The Isomer Challenge

In the sulfonation of naphthalene, two isomers are formed:

-

1-Naphthalenesulfonic acid (Alpha): Kinetic product (formed at lower temps, <120°C). Less reactive in the condensation step due to steric hindrance at the ortho position relative to the sulfonate group.

-

2-Naphthalenesulfonic acid (Beta): Thermodynamic product (formed at higher temps, >160°C).[2] Preferred for polymerization as it allows for linear chain growth and higher molecular weight condensates.

Critical Insight: High-performance admixtures require the conversion or isomerization of 1-NSA to 2-NSA prior to condensation. Residual 1-NSA acts as a chain terminator, reducing the average molecular weight (

Mechanism: Electrostatic Repulsion

Unlike Polycarboxylate Ethers (PCEs) which rely on steric hindrance, PNS admixtures function primarily through electrostatic repulsion .

-

Adsorption: The anionic sulfonate groups (

) adsorb onto the positively charged regions of hydrating tricalcium aluminate ( -

Zeta Potential Shift: The adsorption imparts a strong negative charge to the cement particles, lowering the Zeta potential from near-neutral to -20 mV or lower.

-

Dispersion: The induced negative charge causes mutual repulsion between cement grains, releasing "entrapped water" from flocculated structures.[2][3]

DOT Visualization: Synthesis & Mechanism

The following diagram illustrates the kinetic control between isomers and the subsequent polymerization pathway.

Caption: Reaction pathway distinguishing the kinetic 1-isomer and thermodynamic 2-isomer leading to the active condensate.

Experimental Protocols

Protocol A: Synthesis of High-Purity PNS Condensate

Objective: To synthesize a standardized PNS superplasticizer with minimized free monomer content.

Reagents:

-

Naphthalene (99% purity)

-

Sulfuric Acid (98%)

-

Formaldehyde (37% solution)

-

Sodium Hydroxide (30% solution)

Step-by-Step Methodology:

-

Sulfonation (Isomer Control):

-

Melt 1.0 mol Naphthalene in a chemically resistant reactor.

-

Add 1.35 mol Sulfuric Acid slowly.

-

Heat to 160-165°C for 2 hours. Note: This high temperature drives the conversion of 1-NSA to 2-NSA.

-

-

Hydrolysis (Purification):

-

Cool to 120°C. Add a small volume of water (hydrolysis water).

-

Maintain at 120°C for 30 mins to hydrolyze any residual 1-NSA back to naphthalene (which can be distilled off) or isomerize it.

-

-

Condensation (Polymerization):

-

Cool to 100°C.

-

Add 0.95 mol Formaldehyde dropwise over 2 hours.

-

Reflux at 105-110°C for 4-6 hours.

-

Endpoint: Monitor viscosity; target molecular weight ~2000-5000 Da.

-

-

Neutralization:

-

Cool to 80°C.

-

Add NaOH solution until pH reaches 7.0 - 9.0.

-

Filter to remove insoluble byproducts (gypsum/sodium sulfate precipitates).

-

Protocol B: Characterization of Free Monomer (HPLC)

Objective: To quantify residual Sodium 1-naphthalenesulfonate, as high levels indicate poor reaction efficiency and potential toxicity.

Instrument: HPLC with UV Detector (254 nm). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

| Parameter | Setting |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 60% B over 20 mins |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 µL |

Analysis:

-

Retention Time Reference: Inject pure standards of Sodium 1-naphthalenesulfonate (~4.5 min) and Sodium 2-naphthalenesulfonate (~5.2 min).

-

Acceptance Criteria: Free monomer content should be < 5% (industry standard for high-performance grades).

Protocol C: Performance Testing (Mini-Slump)

Objective: To validate the rheological impact of the synthesized admixture.

-

Mix Design:

-

Cement: 100g (Type I Ordinary Portland Cement).

-

Water: 35g (w/c = 0.35).

-

Admixture Dosage: 0.5% by weight of cement (bwoc).

-

-

Procedure:

-

Mix cement and water (+ admixture) for 2 minutes in a planetary mixer.

-

Pour paste into a Mini-Slump Cone (Top dia: 19mm, Bottom dia: 38mm, Height: 57mm).

-

Lift cone vertically and measure the spread diameter in two perpendicular directions.

-

-

Data Interpretation:

| Admixture Type | Typical Spread (mm) | Viscosity Observation |

| Control (No Admix) | < 60 mm | Stiff, unworkable |

| Pure 1-NSA (Monomer) | ~ 65-70 mm | Poor dispersion (monomer is ineffective) |

| PNS Condensate | > 200 mm | Highly fluid, self-leveling |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Slump / Poor Flow | High content of 1-NSA (Low sulfonation temp). | Increase sulfonation temp to >160°C to favor 2-NSA isomer. |

| Rapid Slump Loss | Low Molecular Weight (Short chains). | Increase condensation time or Formaldehyde:Acid ratio. |

| Crystallization in Tank | High Sodium Sulfate content. | Improve neutralization cooling curve to precipitate Na₂SO₄ before filtration. |

References

-

Collepardi, M. (2005). Admixtures for Concrete. Ullmann's Encyclopedia of Industrial Chemistry. Link

-

Plank, J., et al. (2015). Mechanism of Action of Superplasticizers. Cement and Concrete Research. Link

-

Ramachandran, V. S. (1995). Concrete Admixtures Handbook: Properties, Science, and Technology. Noyes Publications. Link

-

Aitcin, P. C. (1998). High-Performance Concrete.[2][3][4] E & FN Spon. Link

-

ASTM C494/C494M-19 . Standard Specification for Chemical Admixtures for Concrete. ASTM International. Link

Sources

- 1. Sodium Naphthalene Sulfonate - GREEN AGROCHEM [greenagrochem.com]

- 2. Naphthalene-based superplasticizer - GREEN AGROCHEM - LIGNIN [lignosulfonate.com]

- 3. Sodium Alkyl Naphthalene Sulfonate Concrete Admixture - GREEN AGROCHEM [greenagrochem.com]

- 4. Naphthalene Sulfonate Superplasticizer | ACC [allcarbon.info]

Application Notes & Protocols: The Role of Sodium 1-Naphthalenesulfonate in Modern Pesticide Formulations

Executive Summary

The efficacy of a pesticide is intrinsically linked to its formulation. A well-designed formulation ensures that the active ingredient (AI) is delivered to the target in a stable, bioavailable, and effective manner. Sodium 1-naphthalenesulfonate and its derivatives are anionic surfactants that serve as critical components in many agrochemical formulations, primarily functioning as high-performance wetting and dispersing agents.[1][2] Their ability to prevent particle agglomeration and enhance the spreadability of spray solutions makes them indispensable for developing robust Wettable Powders (WP), Suspension Concentrates (SC), and Water-Dispersible Granules (WG).[3][4] This guide provides an in-depth exploration of the mechanisms, applications, and evaluation protocols for Sodium 1-naphthalenesulfonate in pesticide formulations, offering researchers and formulators the foundational knowledge to optimize their products.

Section 1: Physicochemical Properties and Mechanism of Action

Chemical Identity

Sodium 1-naphthalenesulfonate is an aromatic sulfonate salt. Its molecular structure consists of a bulky, hydrophobic naphthalene ring and a highly polar, hydrophilic sulfonate group. This amphiphilic nature is the cornerstone of its surface-active properties.

-

Molecular Formula: C₁₀H₇NaO₃S[5]

-

Molecular Weight: 230.22 g/mol [5]

-

Appearance: Typically a light brown or off-white powder.[1]

-

Solubility: Readily soluble in water.[1]

Mechanism as a Dispersing Agent

In solid formulations like WPs and WGs, or liquid suspensions like SCs, the AI exists as fine, solid particles suspended in a medium. Without a proper dispersing agent, these particles have a strong tendency to agglomerate due to van der Waals forces, leading to sedimentation, nozzle blockage, and uneven application.

Sodium 1-naphthalenesulfonate prevents this by adsorbing onto the surface of the pesticide particles. The hydrophobic naphthalene moiety anchors to the particle surface, while the negatively charged sulfonate group extends into the aqueous medium. This creates a powerful electrostatic repulsion between particles, forming a stable, homogeneous dispersion.[2] This mechanism is crucial for maintaining the flowability and sprayability of the formulation.

Caption: Adsorption of sulfonate dispersant on a pesticide particle.

Mechanism as a Wetting Agent

Effective wetting is critical for two stages of pesticide application: the reconstitution of dry formulations (WPs, WGs) in the spray tank and the spreading of the spray droplet on the target plant surface.[6] Sodium 1-naphthalenesulfonate acts as a wetting agent by reducing the surface tension of water.[2][6] When a WP or WG is added to water, the wetting agent accelerates the penetration of water into the powder or granule, causing it to disintegrate and disperse rapidly—a phenomenon often referred to as "bloom".[4] On the plant surface, which is often waxy and hydrophobic, reduced surface tension allows the spray droplet to spread out, increasing the contact area and enhancing the absorption and efficacy of the AI.[2][3][7]

Section 2: Applications in Core Pesticide Formulation Types

The versatility of sodium 1-naphthalenesulfonate allows its use across the three major types of solid and suspension-based pesticide formulations.

Wettable Powders (WP)

WPs are finely ground powders containing the AI, a carrier (like clay or silica), and surfactant systems. Sodium 1-naphthalenesulfonate is a cornerstone of WP formulations, acting as both a wetting and dispersing agent to ensure the powder readily mixes with water and remains suspended in the spray tank.[3]

Water-Dispersible Granules (WG)

WGs are essentially agglomerated WP formulations, offering reduced dust exposure for handlers.[8][9] In WGs, sodium 1-naphthalenesulfonate is vital. It functions as a wetting agent to facilitate the rapid disintegration of the granule upon contact with water and as a dispersant to ensure the resulting particles form a stable suspension.[3][4][10]

Suspension Concentrates (SC)

SCs are stable suspensions of solid AI particles in a liquid, usually water.[11] Preventing the settling and agglomeration of these particles over time is the primary challenge. Sodium 1-naphthalenesulfonate is used as a highly effective dispersant to ensure long-term storage stability and prevent the formation of hard-packed sediment.[2]

Data Presentation: Typical Usage Rates

The optimal concentration of Sodium 1-naphthalenesulfonate depends on the AI's properties, the desired formulation characteristics, and the presence of other surfactants.

| Formulation Type | Typical Concentration (% w/w) | Primary Functions | Key Performance Metrics |

| Wettable Powder (WP) | 2.0 - 8.0% | Wetting, Dispersing | Wettability Time (< 1 min), Suspensibility (>80%) |

| Water-Dispersible Granule (WG) | 2.0 - 10.0% | Granule Disintegration, Dispersing | Disintegration Time (< 2 min), Suspensibility (>80%) |

| Suspension Concentrate (SC) | 1.0 - 5.0% | Dispersing, Crystal Growth Inhibition | Particle Size Stability, Sedimentation Volume |

Note: These are general ranges. Specific formulation development and optimization are always required.

Section 3: Protocol for Evaluating Dispersant Efficacy in a Suspension Concentrate (SC) Formulation

This protocol provides a framework for assessing the performance of Sodium 1-naphthalenesulfonate as a dispersant in a model SC formulation. The primary indicator of efficacy is the formulation's physical stability under accelerated storage conditions.

Objective

To determine the ability of Sodium 1-naphthalenesulfonate to prevent particle agglomeration and sedimentation in an SC formulation after accelerated aging.

Materials and Reagents

-

Active Ingredient (technical grade, solid)

-

Sodium 1-naphthalenesulfonate

-

Propylene Glycol (antifreeze)

-

Xanthan Gum (thickener)

-

Deionized Water

-

Control Dispersant (optional, for comparison)

-

Glass beads (for milling)

-

100 mL graduated cylinders

-

Laboratory bead mill or equivalent high-shear mixer

-

Particle size analyzer (e.g., laser diffraction)

-

Oven capable of maintaining 54°C ± 2°C.[12]

Experimental Workflow

Caption: Workflow for evaluating SC formulation stability.

Step-by-Step Methodology

-

Preparation of Test Formulations:

-

Prepare a control formulation without any dispersant and a test formulation with a predetermined level of Sodium 1-naphthalenesulfonate (e.g., 3.0% w/w).

-

To a beaker, add deionized water, propylene glycol, and the dispersant. Mix until dissolved.

-

Slowly add the active ingredient powder while mixing at moderate speed to form a slurry.

-

-

Milling:

-

Transfer the slurry to a bead mill charged with glass beads.

-

Mill the suspension until the median particle size (d50) is below 5 microns. Causality: Milling breaks down initial agglomerates and reduces the primary particle size, creating a high-energy system that is prone to re-agglomeration. An effective dispersant must prevent this.

-

-

Let-Down (Viscosity Modification):

-

In a separate vessel, prepare a 2% solution of xanthan gum in water.

-

Slowly add the milled pesticide slurry to the xanthan gum solution under gentle agitation. This creates the final SC structure.

-

-

Initial Analysis (Time Zero):

-

Measure and record the particle size distribution.

-

Pour 100 mL of the formulation into a graduated cylinder, seal, and record the initial height.

-

Perform any other required tests (e.g., pH, viscosity).

-

-

Accelerated Storage:

-

Post-Storage Analysis:

-

Remove the cylinder from the oven and allow it to cool to room temperature.

-

Visually inspect for any phase separation, oiling, or hard-packed sediment (caking).

-

Measure the volume of any sediment layer.

-

Gently invert the cylinder a set number of times (e.g., 10 inversions) and assess if the sediment is easily re-suspended.

-

After re-homogenization, re-measure the particle size. Trustworthiness: A stable formulation will show minimal change in particle size, indicating the dispersant successfully prevented agglomeration during storage.

-

Section 4: Protocol for Assessing Wetting Performance (Draves Wetting Test)

The Draves test is a standard industry method (e.g., ASTM D2281) to quantify the efficiency of a wetting agent.[14] It measures the time required for a weighted cotton skein to sink in a solution of the surfactant.

Objective

To determine the wetting time of Sodium 1-naphthalenesulfonate at various concentrations.

Materials and Reagents

-

Sodium 1-naphthalenesulfonate

-

Deionized water

-

5-gram standard cotton skein[14]

-

Draves test kit (50g weight, 1.5g hook, anchor)

-

500 mL graduated cylinder

-

Stopwatch

Step-by-Step Methodology

-

Prepare Surfactant Solutions: Create a series of concentrations of Sodium 1-naphthalenesulfonate in deionized water (e.g., 0.05%, 0.1%, 0.25%, 0.5% w/v).[14]

-

Assemble the Apparatus: Attach the 1.5g hook to the 50g anchor weight. Hook the 5g cotton skein onto the hook.[15]

-

Fill the Cylinder: Pour the test solution into the 500 mL graduated cylinder. Remove any foam from the surface.[14]

-

Conduct the Test: Hold the top of the skein and drop the entire assembly into the cylinder.

-

Measure Sinking Time: Start the stopwatch the moment the 50g weight touches the bottom of the cylinder.[15][16] Stop the timer when the string attached to the sinking skein goes slack.[16] This is the wetting time.

-

Repeat and Record: Perform at least three replicates for each concentration. A shorter wetting time indicates superior wetting performance.

Section 5: Advanced Considerations for Formulation Development

-

Compatibility: Sodium 1-naphthalenesulfonate is an anionic surfactant and must be checked for compatibility with other formulation ingredients, especially cationic components, which could lead to precipitation.

-

Hard Water Stability: Its performance is generally stable in hard water, which is a significant advantage in agricultural applications where water quality can vary greatly.

-

Synergy: Often, it is blended with other surfactants, such as non-ionic wetting agents or polymeric dispersants, to achieve a synergistic effect that provides superior overall performance compared to any single component.

Conclusion

Sodium 1-naphthalenesulfonate is a high-performance, versatile, and cost-effective surfactant that is fundamental to the formulation of stable and efficacious pesticides. Its dual-action mechanism as both a dispersant and wetting agent ensures that active ingredients are delivered uniformly from the container to the target. By understanding its properties and employing rigorous evaluation protocols like those outlined in this guide, formulation scientists can unlock its full potential to develop next-generation agrochemical products that are safe, stable, and effective.

References

-

Ataman Kimya. NAPHTHALENESULFONATE. [Link]

-